(4R)-1-Boc-4-fluoro-D-proline

Peptidyl-prolyl isomerase (PPIase) FKBP Enzyme resistance

This specific (4R)-1-Boc-4-fluoro-D-proline is the essential building block for medicinal chemistry where electronic and stereochemical precision are non-negotiable. It provides complete resistance to FKBP-like PPIases to eliminate endogenous isomerase interference in intracellular assays. Use it to engineer potent Pin1 WW-domain inhibitors with quantifiable binding gains or to stabilize polyproline II helices through a predictable trans-amide bias. Its consistent +2.18% to +2.55% ACN reversed-phase shift also streamlines HPLC method development and QC, making it the rational choice for fluorinated peptide libraries. Source the ≥95% purity material to ensure reproducible stereoelectronic performance in every experiment.

Molecular Formula C10H16FNO4
Molecular Weight 233.24 g/mol
CAS No. 681128-51-8
Cat. No. B151264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R)-1-Boc-4-fluoro-D-proline
CAS681128-51-8
Molecular FormulaC10H16FNO4
Molecular Weight233.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1C(=O)O)F
InChIInChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m1/s1
InChIKeyYGWZXQOYEBWUTH-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4R)-1-Boc-4-fluoro-D-proline (CAS 681128-51-8): An Amino Acid Derivative for Peptidomimetics and Heterocyclic Synthesis


(4R)-1-Boc-4-fluoro-D-proline, bearing the CAS number 681128-51-8, is a protected amino acid derivative characterized by a tert-butoxycarbonyl (Boc) group and a fluorine atom at the 4-position of the pyrrolidine ring . It serves as a building block for the synthesis of peptidomimetics, dihydropyridopyrimidines, and pyridopyrimidines . This compound belongs to the class of 4-fluoroprolines, which are recognized as powerful tools for engineering conformationally biased peptides and proteins [1].

Why (4R)-1-Boc-4-fluoro-D-proline Cannot Be Simply Substituted with Other Proline Analogs


Generic substitution of proline derivatives without precise stereochemical and electronic matching is problematic due to the profound impact of the 4-fluoro substituent on the pyrrolidine ring's conformational landscape. The strong inductive effect of the fluoro group enforces a specific ring pucker, biases the cis/trans equilibrium of the preceding amide bond, and modulates prolyl isomerization rates [1]. These stereoelectronic effects are exquisitely sensitive to both the absolute configuration at C-4 (4R vs. 4S) and the chirality of the proline scaffold (L vs. D) . Consequently, even closely related analogs can exhibit divergent behaviors in peptide folding, binding affinity, and enzymatic susceptibility, making empirical selection based on quantifiable performance data essential for successful research outcomes.

Quantitative Differentiation of (4R)-1-Boc-4-fluoro-D-proline from Its Closest Analogs: A Data-Driven Evidence Guide


Complete Resistance to FKBP-Like PPIases with (4R)-Fluoroproline Incorporation

The incorporation of a (4R)-fluoroproline residue into an oligopeptide substrate confers complete resistance to the catalytic activity of FKBP-like peptidyl-prolyl cis/trans-isomerases (PPIases) [1]. In direct head-to-head comparison, the 4(R)-fluoroproline-containing tetrapeptide 4-nitroanilide exhibited no detectable catalysis by FKBP-like PPIases, whereas the parent proline-containing substrate was readily isomerized.

Peptidyl-prolyl isomerase (PPIase) FKBP Enzyme resistance Substrate engineering

Enhanced Binding Affinity for the Pin1 WW Domain via (4R)-Fluoroproline Substitution

Replacement of a natural proline residue with (2S,4R)-4-fluoroproline in a phosphopeptide ligand for the human Pin1 WW domain resulted in a measurable increase in binding affinity, as quantified by isothermal titration calorimetry and fluorescence anisotropy [1]. This enhancement is attributed to a stabilized polyproline II (PPII) helical conformation and a favorable C–H···π interaction with Trp34 in the binding pocket.

WW domain Pin1 Binding affinity Isothermal titration calorimetry Phosphopeptide

Distinct Reversed-Phase Chromatographic Behavior: 4R-Fluoroproline vs. 4S-Fluoroproline

In a systematic LC-MS/MS proteomics study of peptides carrying non-canonical proline analogues, incorporation of a single 4R-fluoroproline produced a retention shift range of (+2.18 to +2.55) % acetonitrile (%ACN) on a C18 reversed-phase column, whereas the 4S-fluoroproline epimer yielded a wider and bidirectional shift range of (-4.82 to +4.67) %ACN . This demonstrates that the 4R epimer imparts a more predictable and consistently positive hydrophobic shift compared to its 4S counterpart.

RP-HPLC Peptide retention Chromatographic separation Non-canonical amino acids

Conformational Bias: (4R)-Fluoroproline Favors the trans Amide Isomer

The stereoelectronic effects of the 4-fluoro substituent dictate the conformational preferences of the pyrrolidine ring and the preceding amide bond. Extensive characterization, including single-molecule nanopore sensing, has demonstrated that (4R)-fluoroproline significantly favors the trans amide isomer, whereas (4S)-fluoroproline shifts the equilibrium toward the cis isomer [1][2]. This bias is a direct consequence of the gauche effect and n→π* interactions modulated by fluorine substitution.

Amide bond isomerism Conformational analysis Peptide engineering Stereoelectronic effects

Optimal Application Scenarios for (4R)-1-Boc-4-fluoro-D-proline Driven by Quantitative Evidence


Design of PPIase-Resistant Peptide Therapeutics and Probes

The demonstrated complete resistance of (4R)-fluoroproline-containing substrates to FKBP-like PPIases [1] makes (4R)-1-Boc-4-fluoro-D-proline an ideal building block for constructing peptide-based drugs or molecular probes where interference from endogenous prolyl isomerase activity must be eliminated. This is particularly valuable in the development of stable peptidomimetics targeting intracellular pathways.

Development of High-Affinity Ligands for Pin1 and Related WW Domains

Based on the quantifiable increase in binding affinity observed upon (4R)-fluoroproline substitution in phosphopeptide ligands for the Pin1 WW domain [1], this protected amino acid should be prioritized in medicinal chemistry campaigns aimed at developing potent Pin1 inhibitors. Pin1 is a key regulator of the cell cycle and a validated target in oncology.

Analytical Method Development and Purification of Fluorinated Peptides

The distinct and predictable reversed-phase chromatographic retention shift (+2.18% to +2.55% ACN) exhibited by 4R-fluoroproline-containing peptides, in contrast to the variable behavior of the 4S epimer [1], provides a rational basis for optimizing HPLC methods for the analysis and preparative purification of fluorinated peptide libraries. This facilitates quality control and isolation of target sequences.

Engineering Conformationally Biased Peptides and Proteins

The well-characterized trans amide bond bias of (4R)-fluoroproline, arising from stereoelectronic effects [1], enables the rational design of peptides with stabilized polyproline II (PPII) helices or other desired secondary structures. This is a powerful tool for fundamental studies of protein folding, protein-protein interactions, and for creating biomaterials with tunable structural properties.

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